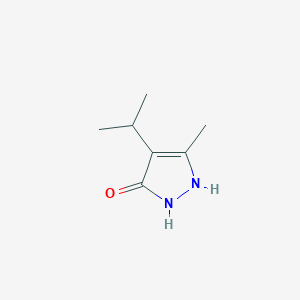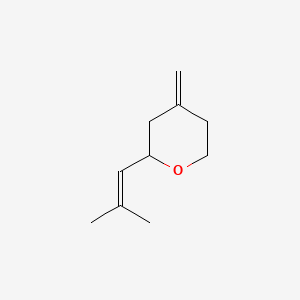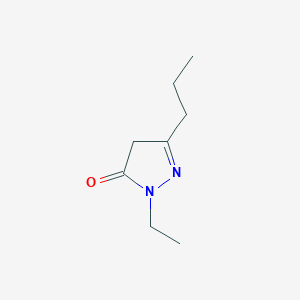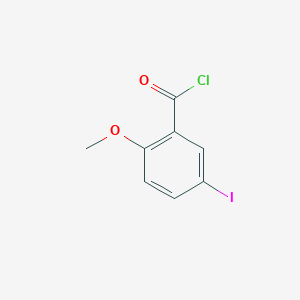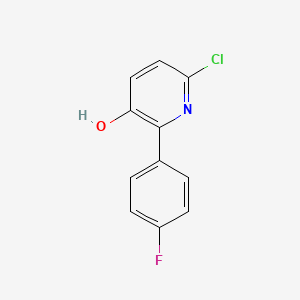
6-Chloro-2-(4-fluorophenyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(4-fluorophenyl)-3-Pyridinol is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol typically involves the reaction of 4-fluorobenzaldehyde with 2-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-chloro-2-(4-fluorophenyl)-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinol derivatives.
Aplicaciones Científicas De Investigación
6-chloro-2-(4-fluorophenyl)-3-Pyridinol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.
Comparación Con Compuestos Similares
2-chloro-4-fluorophenylpyridine: Similar structure but different substitution pattern.
4-chloro-2-fluorophenylpyridine: Another isomer with distinct properties.
6-chloro-2-(4-methylphenyl)-3-Pyridinol: Similar core structure with a methyl group instead of fluorine.
Uniqueness: 6-chloro-2-(4-fluorophenyl)-3-Pyridinol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H7ClFNO |
|---|---|
Peso molecular |
223.63 g/mol |
Nombre IUPAC |
6-chloro-2-(4-fluorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClFNO/c12-10-6-5-9(15)11(14-10)7-1-3-8(13)4-2-7/h1-6,15H |
Clave InChI |
NAPYXSVCXIFCMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
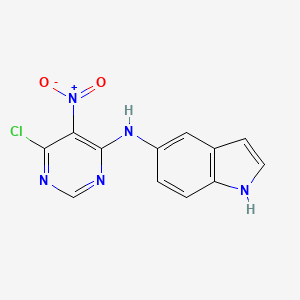
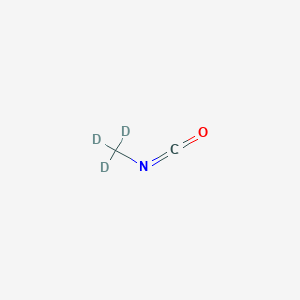
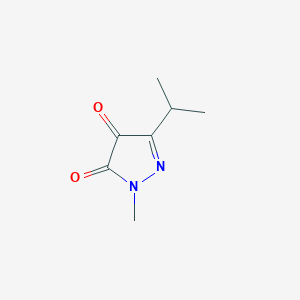
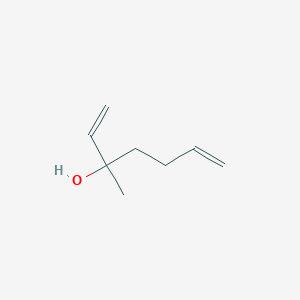
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
